molecular formula C11H8ClN5 B2950487 2-chloro-N-phenyl-7H-purin-6-amine CAS No. 185408-97-3

2-chloro-N-phenyl-7H-purin-6-amine

Cat. No.: B2950487
CAS No.: 185408-97-3
M. Wt: 245.67
InChI Key: HKFOFMISVJXDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-7H-purin-6-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction conditions often require heating under pressure to achieve the desired chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-phenyl-7H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can intercalate with DNA, disrupting its structure and function . These interactions can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-chloro-N-phenyl-7H-purin-6-amine is unique due to its phenyl substitution at the nitrogen atom, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural difference can result in distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-phenyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFOFMISVJXDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Aniline (4.66 g; 0.05 mol) was added to a suspension of 2,6-dichloropurine (5.67 g; 0.03 mol) in n-propanol (60 ml) and N,N-ethyldiisopropylamine (6.44 g; 0.05 mol) was added. The reaction mixture was stirred at 100° C. for 4 hours. After cooling to room temperature the precipitate was filtered off, washed with n-propanol (2×10 ml) and water (3×10 ml) and dried in the drying oven at 60° C. into constant weight. Yield: 6.26 g yellowish substance (84.9%). TLC (chloroform-methanol; 85:15): one single spot; free of the starting material, HPLC purity: 98+%
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-ethyldiisopropylamine
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloropurine (20 g, 106 mmol) in 400 ml of ethanol are added 36.5 ml of aniline (400 mmol) and the resulting solution is kept at 50° C. under magnetic stirring for 12 h. After cooling to RT, the mixture is filtered, washed with 2×50 ml of ethanol and dried at 50° C. under HV to give 2-chloro-6-(phenyl-amino)-purine as a yellow powder (25.5 g, 104 mmoles) in 98% yield. Rf=0.57 (CH2Cl2/MeOH (95/5); m.p. decomp. >290° C.; ESI-MS: 246 (M+H)+; 1H—NMR (d6-DMSO, 200 MHz, TMS): 7.1 ppm (t, 1H, J=8 Hz, H6), 7.35 ppm (t, 2H, J=8 Hz, H5), 7.8 ppm (d, 2H, J=8 Hz, H4), 8.3 ppm (s, 1H, H2), 10.1 ppm (s, 1H, H3),
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.